molecular formula C20H21N3O4 B12334146 [(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

Cat. No.: B12334146
M. Wt: 367.4 g/mol
InChI Key: PHEIYWQHQKDHRK-KGENOOAVSA-N
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Description

(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate is a complex organic compound with the molecular formula C20H21N3O4 It is characterized by the presence of a nitro group, a piperidine ring, and a methylideneamino linkage

Preparation Methods

The synthesis of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Piperidine Substitution: The substitution of a hydrogen atom with a piperidine group.

    Condensation Reaction: The formation of the methylideneamino linkage through a condensation reaction between an aldehyde and an amine.

    Esterification: The final step involves the esterification of the resulting compound with 4-methylbenzoic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

    Nitrobenzene Derivatives: Compounds with a nitro group on a benzene ring, which exhibit similar chemical reactivity.

    Methylideneamino Compounds: These compounds have a similar linkage and can undergo similar chemical reactions.

The uniqueness of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

InChI

InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14+

InChI Key

PHEIYWQHQKDHRK-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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